molecular formula C11H13NO2 B8679526 N-(4-formyl-3,5-dimethylphenyl)acetamide

N-(4-formyl-3,5-dimethylphenyl)acetamide

Cat. No.: B8679526
M. Wt: 191.23 g/mol
InChI Key: KOTLCIZAMHDVMB-UHFFFAOYSA-N
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Description

Contextualization within Substituted Acetamide (B32628) Chemistry

Substituted acetamides are a broad and significant class of organic compounds characterized by the presence of an acetamide group (−NHCOCH₃) attached to a larger organic moiety. This structural motif is a cornerstone in medicinal chemistry, found in numerous clinically prescribed drugs. archivepp.com The acetamide linkage is valued for its chemical stability and its ability to participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets like enzyme active sites. archivepp.com

The versatility of the acetamide scaffold allows for extensive chemical modification. Researchers have synthesized vast libraries of acetamide derivatives to explore their therapeutic potential across various disease models, including infectious diseases, inflammatory conditions, and cancer. acs.orgglobalresearchonline.netnih.gov N-(4-formyl-3,5-dimethylphenyl)acetamide is a specific example of an N-aryl acetamide, where the nitrogen of the acetamide group is directly bonded to a phenyl ring. This structural class is the subject of intensive research due to the wide range of biological activities exhibited by its members, such as anti-inflammatory, analgesic, and antimicrobial properties. archivepp.com

Significance of Formyl and Dimethylphenyl Moieties in Pharmaceutical and Agrochemical Scaffolds

The biological and chemical properties of this compound are significantly influenced by its distinct functional groups: the formyl and dimethylphenyl moieties.

The formyl group (-CHO) is a highly versatile functional group in medicinal chemistry. wisdomlib.org Its presence introduces a reactive aldehyde functionality, which can serve as a synthetic handle for creating more complex molecules through reactions like Schiff base formation, reductive amination, or Wittig reactions. The formyl group's oxygen atom can act as a hydrogen bond acceptor, enabling strong interactions with biological receptors. evitachem.com In some molecular contexts, the formyl group is a key pharmacophore that contributes directly to a compound's biological activity, potentially enhancing its anti-inflammatory or analgesic effects. wisdomlib.orgevitachem.com Molecules containing formyl groups, such as N-formyl peptides, are known to be involved in crucial biological signaling pathways, particularly in the immune system. mdpi.comnih.gov

The dimethylphenyl moiety , specifically the 3,5-dimethyl substitution pattern on the phenyl ring, plays a critical role in modulating the molecule's physicochemical properties. The two methyl groups increase the lipophilicity (fat-solubility) of the compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the steric bulk of the methyl groups can orient the molecule within a binding pocket, potentially enhancing its affinity and selectivity for a specific biological target. This substitution pattern is found in various bioactive compounds, including pharmaceuticals and agrochemicals, where it helps to fine-tune the molecule's activity and metabolic stability. stenutz.euchemsrc.com

Overview of Research Trajectories for Aryl Acetamide Derivatives

Research into aryl acetamide derivatives is a dynamic and evolving field, with several key trajectories aimed at discovering new therapeutic agents and functional materials.

One major research focus is the design and synthesis of novel enzyme inhibitors . Aryl acetamides have been successfully developed as inhibitors for a range of enzymes, including cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. archivepp.com Scientists also explore these compounds as urease inhibitors and for their potential against various kinases involved in cancer progression. mdpi.com

Another significant trajectory is the development of antimicrobial and antiviral agents . Researchers continuously synthesize and screen new aryl acetamide derivatives for activity against resistant bacterial strains, fungi, and viruses. For instance, novel acetamide-substituted compounds have been designed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Structure-Activity Relationship (SAR) studies represent a fundamental research avenue. By systematically modifying the substituents on the aryl ring and the acetamide group, chemists can determine which molecular features are essential for biological activity. nih.gov This iterative process of synthesis and biological testing is crucial for optimizing lead compounds into potent and selective drug candidates.

Furthermore, the use of aryl acetamides as ligands for metal-based therapeutic agents is an emerging area. These organic molecules can coordinate with metal ions like zinc to form complexes with unique biological properties, including potential anticancer and anti-parasitic activities. rsc.org

Rationale for Investigating this compound and its Analogues

The scientific rationale for investigating this compound and its analogues is multifaceted and compelling. The molecule serves as a versatile platform that combines the well-established biological relevance of the aryl acetamide core with the strategic placement of functionally significant formyl and dimethylphenyl groups.

The primary motivation for its investigation lies in its potential as a versatile building block for medicinal chemistry . The reactive formyl group allows for the straightforward synthesis of a diverse library of derivatives, such as imines, oximes, and hydrazones. These derivatives can then be screened for a wide array of biological activities, accelerating the discovery of new lead compounds.

Moreover, this compound is an ideal candidate for fragment-based drug discovery . The distinct molecular fragments—the acetamide linker, the formyl-substituted core, and the dimethylphenyl cap—can be studied to understand their individual contributions to binding with various biological targets. The specific 3,5-dimethyl substitution pattern offers an opportunity to investigate how steric and electronic effects at these positions influence target affinity and selectivity compared to other isomers.

Finally, the synthesis and characterization of this compound and its analogues contribute to the fundamental understanding of organic chemistry and materials science. These studies can lead to the development of new synthetic methodologies and novel compounds with potential applications beyond medicine, for example, in the creation of advanced optical materials. semanticscholar.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂ nih.gov
Molecular Weight 191.23 g/mol nih.gov
CAS Number 86651256 nih.gov
Appearance White to off-white crystalline solid (predicted)
IUPAC Name This compound nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(4-formyl-3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C11H13NO2/c1-7-4-10(12-9(3)14)5-8(2)11(7)6-13/h4-6H,1-3H3,(H,12,14)

InChI Key

KOTLCIZAMHDVMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)NC(=O)C

Origin of Product

United States

Advanced Spectroscopic Elucidation and Structural Analysis of N 4 Formyl 3,5 Dimethylphenyl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed constitutional and conformational picture of N-(4-formyl-3,5-dimethylphenyl)acetamide can be constructed.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. Based on the analysis of related compounds such as N-methyl-N-(p-tolyl)acetamide rsc.org and N-(3,5-dimethylphenyl)acetamide, the expected chemical shifts can be inferred. nih.gov

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The two equivalent aromatic protons on the phenyl ring are predicted to resonate as a singlet in the range of δ 7.5-7.8 ppm. The N-H proton of the acetamide (B32628) group will likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is generally expected between δ 7.5 and 8.5 ppm.

The two methyl groups attached to the phenyl ring are chemically equivalent and should produce a single, sharp signal at approximately δ 2.3 ppm. The methyl protons of the acetamide group are also expected to give a singlet, typically resonating around δ 2.1 ppm.

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehydic H9.8 - 10.0Singlet1H
Aromatic H7.5 - 7.8Singlet2H
N-H7.5 - 8.5Broad Singlet1H
Aromatic CH₃~2.3Singlet6H
Acetamide CH₃~2.1Singlet3H

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For this compound, distinct signals are expected for the carbonyl carbons, aromatic carbons, and methyl carbons.

The formyl carbonyl carbon is anticipated to have the most downfield chemical shift, likely appearing around δ 190 ppm. The acetamide carbonyl carbon is also deshielded and is predicted to resonate in the region of δ 168-170 ppm.

The aromatic carbons will exhibit a range of chemical shifts. The carbon atom to which the formyl group is attached is expected at approximately δ 135 ppm, while the carbons bearing the methyl groups are predicted to be around δ 138 ppm. The carbon attached to the nitrogen atom should appear near δ 130 ppm, and the remaining two equivalent aromatic carbons are expected around δ 128 ppm.

The methyl carbons attached to the aromatic ring will likely produce a signal around δ 20-22 ppm, while the acetamide methyl carbon is expected at a slightly more downfield position, around δ 24 ppm.

Carbon TypePredicted Chemical Shift (δ, ppm)
Formyl C=O~190
Acetamide C=O168 - 170
Aromatic C-CHO~135
Aromatic C-CH₃~138
Aromatic C-N~130
Aromatic C-H~128
Aromatic CH₃20 - 22
Acetamide CH₃~24

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-H bonds.

A prominent absorption band corresponding to the N-H stretching vibration is expected in the region of 3250-3350 cm⁻¹. The spectrum will also be characterized by two distinct carbonyl stretching vibrations. The formyl C=O stretch is anticipated to appear at a higher wavenumber, typically around 1700-1715 cm⁻¹, while the amide C=O stretch (Amide I band) is expected at a lower frequency, around 1660-1680 cm⁻¹. The C-H stretching vibrations of the aromatic ring and methyl groups are expected in the 2850-3100 cm⁻¹ region. The characteristic C-H stretch of the aldehyde group may be observed as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)
N-HStretching3250 - 3350
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2980
Aldehyde C-HStretching2800 - 2850 and 2700 - 2750
Formyl C=OStretching1700 - 1715
Amide C=OStretching (Amide I)1660 - 1680
N-HBending (Amide II)1530 - 1570

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₃NO₂), the molecular weight is 191.23 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191.

The fragmentation pattern will be characteristic of the molecule's structure. A common fragmentation pathway for acetanilides is the cleavage of the amide bond. This would lead to the formation of a fragment corresponding to the acetyl group at m/z 43 ([CH₃CO]⁺) and a fragment corresponding to the 4-amino-2,6-dimethylbenzaldehyde (B1281277) cation at m/z 148. Another likely fragmentation would be the loss of the formyl group (CHO) from the molecular ion, resulting in a peak at m/z 162. Further fragmentation of the aromatic portion of the molecule would also be expected. Analysis of the mass spectrum of the related compound N-(4-formylphenyl)acetamide shows a molecular ion at m/z 163, consistent with its structure. nist.gov

X-ray Crystallography for Solid-State Conformational and Supramolecular Analysis

While no specific crystal structure for this compound is publicly available, analysis of related structures, such as N-(3,4-dimethylphenyl)acetamide, provides valuable insights into the likely solid-state conformation and supramolecular interactions. nih.gov

Vibrational Spectroscopy and Theoretical Spectral Prediction

Vibrational spectroscopy, in conjunction with theoretical calculations, offers a deeper understanding of the vibrational modes of a molecule. While experimental vibrational data for this compound is not available, computational methods such as Density Functional Theory (DFT) can be employed to predict the vibrational frequencies.

Theoretical calculations would allow for the assignment of each observed band in the IR and Raman spectra to specific molecular vibrations. This approach can help to confirm the assignments made from empirical correlations and provide a more detailed picture of the molecular dynamics. For instance, DFT calculations can distinguish between the symmetric and asymmetric stretching modes of the methyl groups and can help to identify the various bending and torsional modes within the molecule. Such theoretical studies have been successfully applied to related acetamide derivatives to elucidate their vibrational properties.

Computational and Theoretical Investigations of N 4 Formyl 3,5 Dimethylphenyl Acetamide Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to optimize the molecular geometry and predict various parameters.

Table 1: Representative Calculated Geometrical Parameters for an N-(aryl)acetamide Analogue using DFT

Parameter Bond Length (Å) Parameter Angle Value (°)
C=O C-O 1.23 C-N-C Phenyl-N-Acetyl 128.5
C-N Acetyl C-N 1.36 O=C-N Acetyl 122.0
C-N Phenyl C-N 1.41 C-C=O Acetyl 121.5

Note: The data in this table is hypothetical and serves as an illustration of typical results obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For an analogue of N-(4-formyl-3,5-dimethylphenyl)acetamide, FMO analysis would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. The HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring, while the LUMO is typically found on electron-deficient regions, like the formyl and acetyl carbonyl groups. This analysis helps in predicting the molecule's behavior in chemical reactions. arabjchem.org

Table 2: Representative FMO Properties of an this compound Analogue

Property Value (eV)
HOMO Energy -6.50
LUMO Energy -1.85
Energy Gap (ΔE) 4.65
Ionization Potential (I) 6.50
Electron Affinity (A) 1.85
Chemical Hardness (η) 2.33

Note: The data in this table is hypothetical and illustrative of typical FMO properties calculated for organic molecules.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species. The MEP map uses a color scale to indicate different electrostatic potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions with intermediate potential.

For an this compound analogue, the MEP map would likely show negative potential (red) around the oxygen atoms of the formyl and acetamide (B32628) groups, indicating these are the primary sites for electrophilic interactions. Positive potential (blue) would be expected around the amide hydrogen, making it a potential hydrogen bond donor. This information is crucial for understanding intermolecular interactions, including those with biological receptors.

Conformational Analysis and Potential Energy Surface Scans

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles).

For this compound analogues, key rotatable bonds include the C-N bond of the amide and the C-C bond connecting the phenyl ring to the formyl group. By systematically rotating these bonds and calculating the energy at each step, a PES scan can identify the lowest energy (most stable) conformations. Studies on similar N-aryl amides have shown that a hindered cis-trans rotational equilibrium can exist in solution. nih.govnih.gov This analysis is vital for understanding how the molecule might fit into a receptor's binding site.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This provides insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological membrane.

For an this compound analogue, an MD simulation could be performed to understand its behavior in an aqueous solution or within the active site of a protein. The simulation would reveal how the molecule flexes and how its functional groups interact with water molecules or amino acid residues. This dynamic information is complementary to the static picture provided by docking studies and can help in assessing the stability of a ligand-protein complex.

Molecular Docking Studies with Biological Targets (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity.

Given the structural features of this compound (an acetamide core), several biological targets could be of interest. Acetamide derivatives have been investigated for a range of biological activities, including as antimicrobial and anticancer agents. nih.govukaazpublications.com Potential targets for docking studies could include:

Epidermal Growth Factor Receptor (EGFR) Kinase: Many small molecule inhibitors target the kinase domain of EGFR, and acetamide moieties are present in some known inhibitors. nih.gov

Bacterial Enzymes: Targets like DNA gyrase are often explored for novel antibacterial agents. ukaazpublications.comnih.gov

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are targets for drugs treating neurodegenerative diseases, and various aromatic compounds are known to interact with them. rsc.org

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy for managing Alzheimer's disease. rsc.org

A typical docking study would involve preparing the 3D structure of the this compound analogue and the crystal structure of the target protein (obtained from the Protein Data Bank). The analogue would then be docked into the active site of the protein, and the resulting binding poses would be analyzed based on their docking scores and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the receptor. nih.gov

Table 3: Representative Molecular Docking Results for an this compound Analogue with Various Biological Targets

Target Protein (PDB ID) Biological Function Docking Score (kcal/mol) Key Interacting Residues (Hypothetical)
EGFR Kinase (e.g., 2J6M) Cancer -8.5 Met793, Leu718, Cys797
DNA Gyrase (e.g., 1KZN) Antibacterial -7.9 Asp73, Gly77, Arg76
MAO-B (e.g., 2V5Z) Neurodegenerative Disease -8.2 Tyr435, Gln206, Cys172

Note: The data in this table is hypothetical and for illustrative purposes. Actual docking scores and interactions would depend on the specific analogue and target protein studied.

Ligand-Target Binding Interactions and Energetics

At the heart of understanding a molecule's biological activity is the analysis of its binding to a protein target. Computational methods allow for a detailed examination of the binding poses and the energetics of these interactions. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor. This method computationally places the ligand into the binding site of a protein and scores the different poses based on a scoring function, which estimates the binding affinity.

The interactions between the ligand and the protein are multifaceted, involving a combination of forces. For analogues of this compound, these interactions would typically include:

Hydrogen Bonds: These are crucial for the specificity of binding. The amide group in the acetamide moiety, for instance, can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The formyl group can also participate as a hydrogen bond acceptor.

Hydrophobic Interactions: The dimethylphenyl ring provides a significant hydrophobic surface that can interact with nonpolar residues in the protein's binding pocket. These interactions are a major driving force for ligand binding.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The strength of these interactions is quantified in terms of binding energy, typically expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. The binding energetics are calculated using various computational methods, including molecular mechanics and quantum mechanics. These calculations can help in ranking different analogues based on their predicted binding affinities.

A hypothetical breakdown of the energetic contributions for an analogue of this compound binding to a target protein is presented in the table below. This illustrates the kind of data generated from such computational studies.

Interaction TypeInteracting Ligand MoietyInteracting Protein Residue(s)Estimated Energy Contribution (kcal/mol)
Hydrogen BondAmide N-HAsp120-3.5
Hydrogen BondCarbonyl OxygenGln78-2.8
Hydrophobic InteractionDimethylphenyl RingLeu34, Val56, Ile99-4.2
π-π StackingPhenyl RingPhe256-2.1
Van der WaalsEntire LigandMultiple-5.5
Total Binding Energy -18.1

Note: The data in this table is illustrative and intended to represent the type of output from computational binding energy analysis.

Prediction of Binding Modes and Pharmacophore Mapping

Beyond just the energetics, understanding the precise three-dimensional arrangement of a ligand within the active site of a protein—its binding mode—is critical. Molecular docking simulations predict these binding modes, providing a visual and structural hypothesis of how the ligand achieves its biological effect. The predicted binding mode highlights the key amino acid residues involved in the interaction and the specific geometry of the ligand-protein complex.

From the analysis of one or more ligand-protein complexes, a pharmacophore model can be developed. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a particular biological activity. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Pharmacophore mapping can be approached in two ways:

Structure-Based Pharmacophore Modeling: If the three-dimensional structure of the target protein is known, the pharmacophore can be derived from the interactions observed between the ligand and the protein in the docked complex. The key interaction points in the binding site define the features of the pharmacophore.

Ligand-Based Pharmacophore Modeling: In the absence of a known protein structure, a pharmacophore model can be generated by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. nih.gov

For analogues of this compound, a pharmacophore model would likely consist of features corresponding to the key functional groups of the molecule. The table below outlines a potential pharmacophore model derived from the computational analysis of these analogues.

Pharmacophore FeatureCorresponding Chemical MoietySpatial Coordinates (Å) (Illustrative)
Hydrogen Bond Acceptor (A)Carbonyl Oxygen of Acetamide(10.2, 5.5, 12.1)
Hydrogen Bond Donor (D)Amide N-H of Acetamide(8.9, 6.0, 11.5)
Aromatic Ring (R)Phenyl Ring(7.5, 8.2, 13.4)
Hydrophobic Group (H1)Methyl Group at position 3(6.1, 9.5, 12.8)
Hydrophobic Group (H2)Methyl Group at position 5(8.9, 9.8, 14.0)
Hydrogen Bond Acceptor (A2)Formyl Oxygen(6.8, 7.0, 15.2)

Note: The spatial coordinates in this table are for illustrative purposes to demonstrate how a 3D pharmacophore model is defined.

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features and are therefore likely to be active against the same target. This process, known as virtual screening, is a powerful tool for identifying new lead compounds in the drug discovery pipeline. acs.org

N 4 Formyl 3,5 Dimethylphenyl Acetamide As a Synthetic Intermediate for Novel Chemical Entities

Derivatization at the Formyl Group (e.g., Schiff Base Formation, Condensation Reactions for Heterocyclic Synthesis)

The aldehyde functionality is the most reactive site for derivatization in N-(4-formyl-3,5-dimethylphenyl)acetamide. It readily participates in condensation reactions with various nucleophiles, most notably primary amines, to form Schiff bases (imines).

Schiff Base Formation: The reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the formyl group, followed by dehydration to yield the corresponding N-substituted imine. This reaction is typically carried out in an alcohol solvent, sometimes with acid or base catalysis. The formation of the azomethine (CH=N) linkage is a robust and high-yielding transformation. jmchemsci.com Schiff bases are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities. The stability and biological relevance of Schiff base metal complexes have also garnered considerable attention. mdpi.com

The versatility of this reaction allows for the introduction of a wide array of substituents by simply varying the primary amine used in the synthesis.

Reactant AmineProduct Schiff Base Name
Aniline (B41778)N-(4-((phenylimino)methyl)-3,5-dimethylphenyl)acetamide
4-chloroanilineN-(4-(((4-chlorophenyl)imino)methyl)-3,5-dimethylphenyl)acetamide
2-aminopyridineN-(3,5-dimethyl-4-((pyridin-2-ylimino)methyl)phenyl)acetamide
Hydrazine (B178648)N-(3,5-dimethyl-4-(hydrazonomethyl)phenyl)acetamide

Condensation Reactions for Heterocyclic Synthesis: The formyl group is a key precursor for the construction of various heterocyclic rings through condensation reactions. For instance, it can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in Knoevenagel condensations to form substituted alkenes. These products can then undergo subsequent intramolecular cyclization reactions to yield complex heterocyclic systems.

Furthermore, the formyl group can participate in multicomponent reactions, such as the Biginelli or Hantzsch reactions, when combined with other suitable reagents, leading to the formation of dihydropyrimidines or dihydropyridines, respectively. These heterocyclic cores are prevalent in many biologically active molecules.

Modifications at the Amide Nitrogen

The acetamide (B32628) group (-NHCOCH₃) is generally stable, but it can be modified under specific reaction conditions.

Hydrolysis: The most common transformation is the hydrolysis of the amide bond to yield the corresponding primary amine, 4-amino-3,5-dimethylbenzaldehyde. This reaction is typically achieved by heating in the presence of a strong acid (e.g., HCl) or base (e.g., NaOH). The resulting amino-aldehyde is a valuable intermediate itself, as the newly liberated amino group can be further functionalized. For example, it can be diazotized and converted into a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer reactions.

Deformylation: While the molecule contains an acetamide, not a formamide, related deformylation techniques highlight methods for N-acyl group removal. For instance, N-formyl groups can be removed from peptides using hydrazine or its derivatives under specific pH conditions, a process that could be adapted for deacetylation if required. google.com

Transformations of the Dimethylphenyl Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity are governed by the existing substituents.

Directing Effects: The acetamido group is a moderately activating, ortho-, para-directing group. The formyl group is a deactivating, meta-directing group. The two methyl groups are weakly activating and ortho-, para-directing.

Regioselectivity: The positions ortho to the powerful acetamido group (C2 and C6) are the most activated sites for electrophilic substitution. Since these positions are also meta to the deactivating formyl group, they are the primary targets for electrophiles. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the C2 and/or C6 positions.

Oxidation of Methyl Groups: The two methyl groups on the phenyl ring can be oxidized to carboxylic acid groups under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would transform the scaffold into a polyfunctionalized benzoic acid derivative, further expanding its synthetic utility.

Synthesis of Polyfunctionalized Scaffolds for Medicinal Chemistry

The ability to selectively modify the formyl, amide, and aromatic ring functionalities makes this compound an excellent platform for generating polyfunctionalized scaffolds for medicinal chemistry. By combining the reactions described above, chemists can create libraries of diverse compounds for biological screening.

For example, a synthetic pathway could begin with the formation of a Schiff base at the formyl group (Section 6.1) to introduce a desired pharmacophore. Subsequently, the dimethylphenyl ring could be halogenated at the C2 position (Section 6.3). This halogen could then serve as a handle for further modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), to build more complex molecular architectures.

The amide and sulfonamide moieties are key components of many biologically important compounds. nih.gov The strategic derivatization of the this compound scaffold allows for the synthesis of novel structures containing these and other important functional arrays, which can be explored for various therapeutic applications.

Future Research Directions and Unaddressed Gaps in N 4 Formyl 3,5 Dimethylphenyl Acetamide Research

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents and hazardous solvents, leading to significant chemical waste. The principles of green chemistry offer a more environmentally benign approach to chemical synthesis.

Future research should focus on developing sustainable methods for the synthesis of N-(4-formyl-3,5-dimethylphenyl)acetamide. Key areas for exploration include:

Catalytic Amidation: Investigating the use of catalysts to facilitate the direct formation of the amide bond from 4-amino-2,6-dimethylbenzaldehyde (B1281277) and an acetyl source would be a significant advancement. sigmaaldrich.com This approach avoids the use of stoichiometric coupling reagents, thereby reducing waste. ucl.ac.uk

Biocatalytic Synthesis: The use of enzymes in organic synthesis is a rapidly growing field of green chemistry. rsc.org Exploring enzymatic routes to this compound could offer high selectivity and milder reaction conditions.

Green Solvents: Replacing conventional solvents like DMF and CH2Cl2 with more sustainable alternatives is crucial. ucl.ac.uk Research into the use of ionic liquids or water as a reaction medium for the synthesis of this compound would be highly beneficial. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future synthetic strategies should be evaluated based on their atom economy.

A comparative table of potential green synthesis approaches is presented below:

Synthesis ApproachPotential AdvantagesKey Research Focus
Catalytic AmidationReduced waste, milder conditionsDevelopment of efficient and recyclable catalysts
Biocatalytic SynthesisHigh selectivity, biodegradable catalystsIdentification of suitable enzymes and reaction optimization
Use of Green SolventsReduced environmental impact, improved safetySolubility and reactivity studies in alternative solvents

Exploration of Novel In Vitro Biological Targets beyond Current Studies

N-phenylacetamide derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govrsc.orgresearchgate.net However, the specific biological targets of this compound have not been investigated.

A crucial future research direction is the systematic in vitro screening of this compound against a diverse panel of biological targets. Based on the activities of related compounds, potential targets for investigation include:

Enzymes:

Carbonic Anhydrases: Certain N-phenylacetamide-based sulfonamides are potent inhibitors of carbonic anhydrase isoforms involved in cancer. nih.gov

Protein Tyrosine Phosphatases (PTPs): Derivatives of 2,3-dioxoindolin-N-phenylacetamide have shown inhibitory activity against PTP1B, a target for diabetes and obesity. researchgate.net

Urease: Acetamide-sulfonamide scaffolds have demonstrated urease inhibition, relevant for treating infections by Helicobacter pylori.

Receptors:

Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ): N-phenyl-2-(N-phenylphenylsulfonamido)acetamides have been identified as inverse agonists of RORγ, a target for autoimmune diseases. nih.gov

P2Y14 Receptor: N-substituted-acetamide derivatives have been discovered as antagonists for this receptor, which is implicated in inflammatory diseases. nih.gov

Other Proteins:

STAR-related lipid transfer 1 (START1) protein: Aryl amino acetamides have been identified as targeting this protein in the malaria parasite, Plasmodium falciparum. nih.gov

The following table summarizes potential biological targets and their therapeutic relevance:

Potential Biological TargetTherapeutic AreaRationale based on Analogous Compounds
Carbonic AnhydrasesCancerN-phenylacetamide-based sulfonamides show inhibitory activity. nih.gov
Protein Tyrosine Phosphatase 1BDiabetes, Obesity2,3-dioxoindolin-N-phenylacetamide derivatives are inhibitors. researchgate.net
UreaseBacterial InfectionsAcetamide-sulfonamide conjugates exhibit antiurease activity.
RORγAutoimmune DiseasesN-phenyl-2-(N-phenylphenylsulfonamido)acetamides act as inverse agonists. nih.gov
P2Y14 ReceptorInflammationN-substituted-acetamides are potent antagonists. nih.gov
PfSTART1MalariaAryl amino acetamides show antimalarial activity via this target. nih.gov

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the optimization of lead compounds. taylorandfrancis.com For this compound, computational modeling can provide valuable insights into its potential biological activities and guide the synthesis of more potent and selective derivatives.

Future research should employ a range of computational techniques, including:

Molecular Docking: To predict the binding modes of this compound and its analogs to the active sites of potential biological targets. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the chemical structure of N-phenylacetamide derivatives with their biological activity, aiding in the design of new compounds with improved properties.

Pharmacophore Modeling: To identify the key structural features required for biological activity, which can then be used to search for other compounds with similar properties.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target, providing a more detailed understanding of the binding interactions.

ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of this compound and its derivatives at an early stage of drug development. researchgate.net

This integrated computational approach will facilitate a more efficient and targeted drug discovery process.

Integration with High-Throughput Screening and Combinatorial Chemistry for Library Generation

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. ewadirect.com Combinatorial chemistry enables the rapid synthesis of large libraries of related compounds. The integration of these two technologies is a powerful strategy for drug discovery.

A significant future research direction would be to use this compound as a scaffold for the generation of a combinatorial library. The formyl and acetamide (B32628) groups provide convenient handles for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The steps for this research direction would include:

Library Design: Utilizing computational methods to design a library of derivatives with a wide range of physicochemical properties.

Combinatorial Synthesis: Employing parallel synthesis techniques to efficiently produce the designed library of compounds.

High-Throughput Screening: Screening the compound library against a panel of biological targets to identify initial "hits". acs.org

Hit-to-Lead Optimization: Further chemical modification of the most promising hits to improve their potency, selectivity, and drug-like properties.

This approach would systematically explore the chemical space around the this compound scaffold, maximizing the chances of discovering novel and potent drug candidates.

Q & A

Basic: What synthetic routes are available for N-(4-formyl-3,5-dimethylphenyl)acetamide, and how are intermediates characterized?

Answer:
The synthesis typically involves formylation and acetylation steps. For example, a related compound, N-(4-hydroxyphenyl)acetamide, is synthesized via nucleophilic substitution using triethyl orthoformate and acetic anhydride under reflux . Intermediates are characterized using IR spectroscopy (to confirm carbonyl groups at ~1650–1750 cm⁻¹) and ¹H/¹³C NMR (e.g., acetamide protons at δ 2.1–2.3 ppm and aromatic protons at δ 6.8–7.5 ppm) .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during formylation?

Answer:
Byproducts like over-oxidized or isomerized derivatives often arise from improper stoichiometry or temperature control. Optimization strategies include:

  • Temperature modulation : Maintaining reflux at 80–100°C to avoid thermal decomposition .
  • Catalyst screening : Using Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Real-time monitoring : Employing LC/MS (e.g., m/z 560 [M+H]⁺ with retention time 0.53 min under SQD-FA05-1 conditions) to track reaction progress .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H NMR : Aromatic protons from 3,5-dimethylphenyl appear as two singlets (δ 2.3–2.5 ppm for methyl groups; δ 7.2–7.5 ppm for aromatic protons). The formyl group (CHO) resonates at δ 9.8–10.2 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 219.07 for related acetamide derivatives) confirm molecular weight .
  • IR spectroscopy : Stretching vibrations for amide (C=O at ~1680 cm⁻¹) and formyl (C=O at ~1700 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often stem from differences in purity, assay conditions, or stereochemistry. Methodological solutions include:

  • Purity validation : Using HPLC (e.g., C18 columns with acetonitrile/water gradients) to ensure >98% purity .
  • Dose-response studies : Replicating assays across multiple cell lines (e.g., cancer vs. normal cells) to confirm specificity .
  • Metabolite profiling : Identifying active metabolites via LC/MS/MS to rule out off-target effects .

Advanced: What analytical methods are suitable for studying thermal decomposition products of this compound?

Answer:

  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (e.g., ~155–162°C for related compounds) .
  • Gas chromatography-mass spectrometry (GC/MS) : Identifies volatile decomposition products like NOₓ or chlorinated aromatics .
  • FTIR spectroscopy : Detects functional group changes (e.g., loss of formyl or amide peaks) during heating .

Methodological: How to design a stability study for this compound under varying pH and temperature?

Answer:

  • Experimental design :
    • Prepare solutions at pH 2 (HCl), 7 (buffer), and 10 (NaOH).
    • Incubate at 25°C, 40°C, and 60°C for 0–30 days.
  • Analysis :
    • Monitor degradation via HPLC (e.g., C18 column, 1.0 mL/min flow rate) .
    • Quantify degradation products using LC/MS (e.g., m/z shifts indicating hydrolysis or oxidation) .

Basic: What are the critical parameters for scaling up synthesis without compromising yield?

Answer:
Key parameters include:

  • Catalyst loading : Optimize to 5–10 mol% to avoid excess byproducts .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for better solubility .
  • Temperature control : Gradual heating (1–2°C/min) to prevent exothermic side reactions .

Advanced: How to evaluate the pharmacological activity of this compound using in vitro models?

Answer:

  • Target identification : Screen against kinase or GPCR panels using fluorescence polarization assays .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC/MS .

Methodological: What computational tools predict the binding affinity of this compound to target proteins?

Answer:

  • Molecular docking : Software like AutoDock Vina to model interactions with active sites (e.g., COX-2 or EGFR) .
  • QSAR models : Train models using datasets like ChEMBL to predict IC₅₀ values .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to address solubility challenges in formulation studies?

Answer:

  • Co-solvent systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Synthesize hydrochloride or sodium salts and compare dissolution rates .
  • Nanosuspensions : Use high-pressure homogenization to reduce particle size to <200 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.